142-Fold Superior 5-HT₇ Receptor Binding Affinity of 3-Furoyl vs. 2-Furoyl Piperazine Derivatives
In a direct head-to-head radioligand binding study, the 3-furyl-substituted pyrimidine compound 2 (4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine) achieved a 5-HT₇ receptor Ki of 7.2 nM, while the structural analog bearing a 2-furyl group (compound 26) exhibited a markedly reduced Ki of 1,021 nM [1]. This represents a 142-fold selectivity advantage for the 3-furoyl regioisomer. The study further generalized that 3-furyl and 3-thienyl derivatives are 5- to 140-fold more active than their 2-furyl and 2-thienyl counterparts across the compound series [1].
| Evidence Dimension | 5-HT₇ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.2 nM (compound 2, 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine) |
| Comparator Or Baseline | Ki = 1,021 nM (compound 26, 4-(2-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine) |
| Quantified Difference | 142-fold (7.2 nM vs. 1,021 nM); confirmed 5- to 140-fold across series |
| Conditions | Competition radioligand binding assay using [³H]5-CT; HEK293 cells overexpressing human 5-HT₇b receptors; experiments run in triplicate, at least two independent replicates [1] |
Why This Matters
For researchers developing CNS therapeutics targeting the 5-HT₇ receptor (e.g., for depression, schizophrenia, or Alzheimer's disease), selecting the 3-furoyl scaffold over the 2-furoyl isomer can provide up to a 142-fold improvement in target binding affinity, directly influencing lead compound potency and the probability of downstream success.
- [1] Zajdel, P.; Marciniec, K.; Maślankiewicz, A.; et al. Synthesis and Structure-Activity Relationship Analysis of 5-HT₇ Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules 2016, 21 (4), 433. View Source
